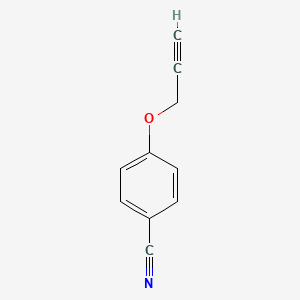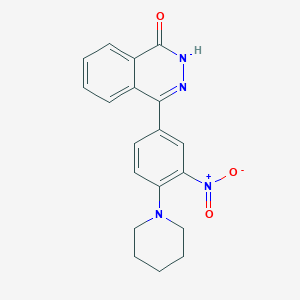
4-(Prop-2-yn-1-yloxy)benzonitrile
Vue d'ensemble
Description
“4-(Prop-2-yn-1-yloxy)benzonitrile” is a chemical compound with the empirical formula C10H7NO . It has a molecular weight of 157.17 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of “4-(Prop-2-yn-1-yloxy)benzonitrile” isC#CCOC1=CC=C(C#N)C=C1 . This indicates that the molecule consists of a prop-2-yn-1-yloxy group attached to the 4-position of a benzonitrile. Physical And Chemical Properties Analysis
“4-(Prop-2-yn-1-yloxy)benzonitrile” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Heterocyclic Systems : 4-(Prop-2-yn-1-yloxy)benzonitrile is used in synthesizing new series of heterocyclic systems, particularly derivatives of eugenol, which have shown significant cytotoxicity against various carcinoma cell lines, indicating potential in cancer research (Taia et al., 2020).
Physical and Chemical Properties
- Structural Analysis : Studies on compounds like 3-(Prop-2-yn-1-yloxy)phthalonitrile and 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, closely related to 4-(Prop-2-yn-1-yloxy)benzonitrile, focus on the physical properties like planarity and crystal structures, contributing to a deeper understanding of molecular interactions (Jan et al., 2013); (Zhang et al., 2010).
Potential Applications in Electronics
- Liquid Crystals and Photophysics : Research into compounds based on 4-cyanobiphenyl-benzonitrile, which involves 4-(Prop-2-yn-1-yloxy)benzonitrile structures, has been focused on their self-assembly in liquid crystal (LC) phases, indicating applications in electronic displays and optical devices (K et al., 2022).
Chemical Reactions and Interactions
- Cycloaddition Reactions : Studies detail the cycloaddition reactions of compounds like 4-(Prop-2-yn-1-yloxy)benzonitrile, crucial for understanding chemical synthesis pathways and molecular interactions (Gerber et al., 1977).
Biological Interactions and Evaluation
- Antibacterial and Antiurease Activities : A method for synthesizing derivatives of 4-(Prop-2-yn-1-yloxy)benzonitrile has been developed, and these derivatives have shown potential antibacterial and antiurease effects, indicating their relevance in medical and pharmaceutical research (Batool et al., 2014).
Mécanisme D'action
Target of Action
It’s suggested that when appended to a ligand or pharmacophore through its acid linker, this building block allows for uv light-induced covalent modification of a biological target .
Mode of Action
It’s suggested that the compound may interact with its targets through uv light-induced covalent modification . The bond lengths indicate electronic conjugation between the cyano group, the benzene ring, and the propyn-yloxy oxygen atom .
Result of Action
The compound’s ability to undergo uv light-induced covalent modification suggests it may have potential for downstream applications via the alkyne tag .
Action Environment
It’s important to handle the compound in a well-ventilated place and avoid formation of dust and aerosols .
Propriétés
IUPAC Name |
4-prop-2-ynoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMNTKKDAFBUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370990 | |
| Record name | 3-(4-Cyanophenoxy)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33143-80-5 | |
| Record name | 3-(4-Cyanophenoxy)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-chloro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1620541.png)




![Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate](/img/structure/B1620548.png)
![Methyl 2-({[(2-methoxy-2-oxoethyl)thio]methyl}thio)acetate](/img/structure/B1620549.png)
![2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol](/img/structure/B1620550.png)


![Ethyl 2-[2-(2-methoxy-5-methylphenyl)hydrazono]propanoate](/img/structure/B1620556.png)
![4-chloro-2-(2,4-dichlorobenzyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1620557.png)
